molecular formula C12H16N4O B3213862 Morpholine, 2-(azidomethyl)-4-(phenylmethyl)- CAS No. 112913-97-0

Morpholine, 2-(azidomethyl)-4-(phenylmethyl)-

Cat. No. B3213862
M. Wt: 232.28 g/mol
InChI Key: CQCIVIABGBSMEI-UHFFFAOYSA-N
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Description

Morpholine is an organic chemical compound that features both amine and ether functional groups . It’s a base, and its conjugate acid is called morpholinium . Morpholine is commonly used as a precursor in many organic synthesis processes due to the nucleophilicity induced by the lone-pair electrons of the nitrogen atom within its ring .


Synthesis Analysis

Morpholine can be synthesized through various methods. One common method involves the dehydration of diethanolamine with acid . Another method involves hydrogenating and vaporizing diethylene glycol and ammonia . A third method involves combining ether and dry ammonia .


Molecular Structure Analysis

Morpholine is a six-membered aliphatic heterocyclic compound. It exists as two ground state chair conformers that are distinguished by the orientation of the N–H bond (axial or equatorial) relative to the chair ring .


Chemical Reactions Analysis

Morpholine undergoes various chemical reactions. For instance, it can undergo photodissociation, resulting in distinct sets of resolved photoproducts . It can also participate in HPLC analysis of ethanolamines .


Physical And Chemical Properties Analysis

Morpholine is a colorless, easily soluble substance . It’s a base, and its conjugate acid is called morpholinium . It’s commonly used as a precursor in many organic synthesis processes due to the nucleophilicity induced by the lone-pair electrons of the nitrogen atom within its ring .

Safety And Hazards

For safety and hazard information, it’s best to refer to the Material Safety Data Sheet (MSDS) for morpholine .

Future Directions

Morpholine has a wide range of potential applications in the field of biomedicine . It’s an important scaffold in organic synthesis and a pharmacophore in medicinal chemistry . Future research may focus on developing more efficient synthesis methods and exploring new applications of morpholine-based compounds .

properties

IUPAC Name

2-(azidomethyl)-4-benzylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c13-15-14-8-12-10-16(6-7-17-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQCIVIABGBSMEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Morpholine, 2-(azidomethyl)-4-(phenylmethyl)-

Synthesis routes and methods

Procedure details

A mixture of 4-benzyl-2-chloromethylmorpholine (15.0 g), sodium azide (8.6 g), and dimethylformamide (150 ml) is stirred at 130° C. for 2 hours. The reaction mixture is diluted with water and extracted with diethyl ether. The organic layer is washed successively with water and saturated aqueous sodium chloride solution, and dried over magnesium sulfate. The solvent is distilled off under reduced pressure to give 2-azidomethyl-4-benzylmorpholine (15 g) as an oil.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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